molecular formula C7H4Br2N2 B1445896 2,6-Dibromopyridine-4-acetonitrile CAS No. 1227606-90-7

2,6-Dibromopyridine-4-acetonitrile

Cat. No.: B1445896
CAS No.: 1227606-90-7
M. Wt: 275.93 g/mol
InChI Key: AVVPGFZMGFMYCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualizing Pyridine (B92270) Derivatives in Contemporary Organic and Material Sciences

Pyridine and its derivatives are ubiquitous in chemical research and industry. Their six-membered heterocyclic structure, containing one nitrogen atom, imparts distinct electronic properties that are crucial for a variety of applications. acs.org In organic synthesis, pyridines serve as catalysts, ligands, and key intermediates for constructing more complex molecules. acs.orgyoutube.com The nitrogen atom can act as a nucleophile or a base, and its presence influences the reactivity of the entire ring system. youtube.com

The functionalization of the pyridine ring allows for the fine-tuning of its properties. The introduction of various substituents can modulate its electronic nature, steric profile, and potential for intermolecular interactions. This versatility has led to the incorporation of pyridine moieties into a vast array of pharmaceuticals, including drugs for treating migraines, and as structural components in advanced materials like porous organic polymers. guidechem.comchemicalbook.com

Structural Significance of Halogenated Pyridines with Nitrile Functionality

The presence of halogen atoms, particularly bromine, on the pyridine ring significantly alters its chemical behavior. Halopyridines are key intermediates for diversification in medicinal chemistry, as the carbon-halogen bond can be readily transformed into other functional groups through various cross-coupling reactions. nih.govnih.gov Specifically, the bromine atoms in 2,6-dibromopyridine (B144722) serve as reactive handles for introducing new substituents at these positions. researchgate.net

Overview of Academic Research Trajectories for 2,6-Dibromopyridine-4-acetonitrile

While extensive research exists for the parent compound, 2,6-dibromopyridine, academic exploration specifically targeting this compound is still in its nascent stages. However, the known reactivity of its constituent functional groups points towards several promising research directions.

Current research on related compounds suggests that this compound is a valuable precursor for creating more elaborate molecular structures. For instance, the bromine atoms can be selectively displaced by various nucleophiles, such as amines, to introduce new side chains. researchgate.net The acetonitrile (B52724) group at the 4-position offers a handle for further chemical transformations, potentially leading to the synthesis of novel ligands for metal catalysis or biologically active molecules. The inherent asymmetry of a mono-substituted derivative, where only one bromine atom has reacted, opens up avenues for constructing unsymmetrical 2,6-disubstituted pyridines, which are often challenging to prepare. researchgate.net

The synthesis of pyridine-incorporated octaphyrins, a type of expanded porphyrin, has been achieved using 2,6-dibromopyridine as a key building block in Suzuki-Miyaura coupling reactions. nih.gov This highlights the potential for this compound to be used in the construction of complex macrocyclic systems with unique photophysical and coordination properties.

Furthermore, the development of inhibitors for enzymes like inositol (B14025) polyphosphate multikinase (IPMK) has involved the synthesis of molecules containing substituted pyridine rings, demonstrating the relevance of such scaffolds in drug discovery. acs.org The unique combination of reactive sites in this compound makes it a promising candidate for the synthesis of novel kinase inhibitors and other therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,6-dibromopyridin-4-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2N2/c8-6-3-5(1-2-10)4-7(9)11-6/h3-4H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVVPGFZMGFMYCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1Br)Br)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity Profiles and Mechanistic Insights

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis, particularly with palladium and copper, has proven to be a powerful tool for the functionalization of 2,6-dibromopyridine-4-acetonitrile, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

Palladium-Catalyzed Arylation Reactions

Palladium-catalyzed cross-coupling reactions are among the most effective methods for the arylation of halo-substituted pyridines. rsc.org The development of new ligand systems has significantly improved the reactivity and selectivity of these transformations. rsc.org

Selective mono-arylation of 2,6-dibromopyridine (B144722) derivatives can be achieved by carefully controlling reaction conditions and catalyst systems. rsc.org Research has demonstrated that employing N-heterocyclic carbene (NHC) ligands in palladium-catalyzed reactions allows for selective arylation. rsc.orgrsc.org For instance, selective mono-arylation of 2,6-dibromopyridine has been successfully performed in a water/acetonitrile (B52724) solvent system at ambient temperature with a low catalyst loading of 0.1 mol%. rsc.orgrsc.org The reaction also proceeds smoothly in water, albeit at a higher temperature of 80 °C. rsc.orgrsc.org The ability to perform these reactions in aqueous media offers significant environmental and economic advantages.

The choice of ligand and reaction conditions can direct the arylation to a specific position. While studies on 2,4-dibromopyridine (B189624) show that C2-arylation is typical with mononuclear palladium catalysts, the presence of multinuclear palladium species can switch the selectivity to C4. whiterose.ac.uk This highlights the critical role of the catalyst's nature in determining the outcome of the reaction.

Building upon the mono-arylation strategies, sequential and one-pot di-arylation procedures have been developed to synthesize diversely substituted 2,6-diarylpyridines. rsc.org These methods provide a straightforward route to both symmetrical and unsymmetrical diarylpyridines, which are of significant interest to organic and medicinal chemists. rsc.org A one-pot strategy involving the use of triarylbismuths as threefold coupling reagents under palladium catalysis has proven effective for the synthesis of both symmetrical and unsymmetrical diarylpyridines in high yields. researchgate.net

The following table summarizes the conditions for sequential and one-pot di-arylation of 2,6-dibromopyridine:

Procedure Catalyst System Reagents Solvent Temperature Yield Reference
Sequential Di-arylationPd(OAc)₂ / NHC ligandArylboronic acidsWater/Acetonitrile or WaterAmbient or 80 °CGood rsc.org
One-Pot Di-arylationPd(OAc)₂TriarylbismuthsNot specifiedNot specifiedHigh researchgate.net

N-Heterocyclic carbenes (NHCs) have emerged as highly effective ligands in palladium-catalyzed cross-coupling reactions due to their strong σ-donating ability and steric tunability. rsc.orgnih.govnih.gov These properties contribute to the formation of stable and highly active catalysts. nih.gov In the context of 2,6-dibromopyridine arylation, NHC ligands have been instrumental in achieving high efficiency and selectivity. rsc.org

The use of bulky NHC ligands can influence the site-selectivity of cross-coupling reactions. whiterose.ac.uk For instance, in the Suzuki-Miyaura coupling of 2,4-dibromopyridine, very bulky Pd-NHC complexes led to almost exclusive diarylation, while less bulky complexes favored mono-arylation at the 4-position. whiterose.ac.uk The steric and electronic properties of the NHC ligand can be fine-tuned to control the reaction outcome, making them versatile tools for selective synthesis. nih.govwhiterose.ac.uk The stability of Pd-NHC complexes, even at low ligand-to-palladium ratios and high temperatures, further enhances their utility in a wide range of cross-coupling reactions. nih.gov

Suzuki-Miyaura Coupling Reactions with Pyridine (B92270) Bromides

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for forming C-C bonds, particularly for the synthesis of biaryl compounds. nih.gov This reaction has been successfully applied to pyridine bromides, including derivatives of 2,6-dibromopyridine. nih.govorganic-chemistry.org The reaction typically involves a palladium catalyst, a base, and an organoboron reagent, such as a boronic acid or ester. nih.govgoogle.com

The reactivity of pyridine bromides in Suzuki-Miyaura coupling can be influenced by the position of the bromine atom and the presence of other substituents on the pyridine ring. nih.gov For instance, the instability of some 2-pyridyl boronic acids can be a challenge, but the use of more stable boronic esters can overcome this issue. arkat-usa.org The choice of catalyst and ligands is also crucial for achieving high yields and selectivity. organic-chemistry.org Palladium catalysts supported by phosphine (B1218219) ligands have shown high activity for the coupling of various heteroaryl halides, including aminopyridines. organic-chemistry.org

The following table provides examples of Suzuki-Miyaura coupling reactions involving pyridine bromides:

Pyridine Substrate Coupling Partner Catalyst System Base Solvent Yield Reference
5-Bromo-2-methylpyridin-3-amineArylboronic acidsPd(PPh₃)₄K₃PO₄1,4-Dioxane/WaterModerate to Good nih.gov
2-Bromopyridine (B144113)Arylboronic acidsPd(PPh₃)₄K₂CO₃Dioxane/WaterGood thieme-connect.com
Aminoheteroaryl halidesHeteroaryl boronic acids/estersPd / Dialkylbiphenylphosphino ligandNot specifiedNot specifiedGood to Excellent organic-chemistry.org

Copper-Catalyzed C-N Bond-Forming Reactions

Copper-catalyzed cross-coupling reactions, often referred to as Ullmann condensations, provide an effective method for the formation of C-N bonds. researchgate.netwikipedia.org These reactions are particularly useful for the synthesis of N-aryl and N-heteroaryl compounds. researchgate.net A practical and efficient protocol for the selective mono-amination of 2,6-dibromopyridine has been developed using a copper-catalyzed C-N bond-forming reaction with a range of amines. researchgate.netresearchgate.net This method allows for the synthesis of 6-substituted 2-bromopyridine compounds with complete control of selectivity. researchgate.netresearchgate.net

The choice of the copper source, ligand, and solvent is critical for the success of these reactions. researchgate.net Copper(I) iodide (CuI) has been found to be a highly effective catalyst, and the use of 1,2-ethanediamine derivatives as ligands in dimethyl sulfoxide (B87167) (DMSO) promotes high selectivity for the mono-substituted product. researchgate.net This approach offers a cost-effective and atom-economical alternative to palladium-catalyzed methods. researchgate.net The reaction proceeds under relatively mild conditions and is tolerant of a variety of amine nucleophiles, including N-heterocycles. researchgate.net

The following table summarizes the optimized conditions for the copper-catalyzed mono-amination of 2,6-dibromopyridine:

Amine Copper Source Ligand Base Solvent Temperature Yield of Mono-substituted Product Reference
BenzimidazoleCuI (20 mol%)N,N'-dimethylethylenediamine (40 mol%)K₂CO₃DMSO90 °C81% researchgate.net
ImidazoleCuI (20 mol%)N,N'-dimethylethylenediamine (40 mol%)K₂CO₃DMSO90 °C72% researchgate.net
PyrroleCuI (20 mol%)N,N'-dimethylethylenediamine (40 mol%)K₂CO₃DMSO90 °C76% researchgate.net
PyrazoleCuI (20 mol%)N,N'-dimethylethylenediamine (40 mol%)K₂CO₃DMSO90 °C60% researchgate.net

Organometallic Reactions

The selective monolithiation of dibromopyridines using organolithium reagents like n-butyllithium (n-BuLi) is a crucial strategy for creating functionalized pyridine derivatives. researchgate.net This reaction typically involves a halogen-lithium exchange, where a bromine atom is swapped for a lithium atom. wikipedia.org The position of lithiation is influenced by factors such as the solvent, temperature, and the substitution pattern on the pyridine ring. researchgate.net

For example, the reaction of 2,5-dibromopyridine (B19318) with n-BuLi can selectively generate 2-lithio-5-bromopyridine. researchgate.net This selectivity is highly dependent on the reaction conditions. In one instance, a high selectivity ratio (up to 34:1) for monolithiation at the 2-position was achieved using 1.2 equivalents of n-BuLi in toluene (B28343) at -78°C. researchgate.net The resulting organolithium intermediate can then be trapped with various electrophiles to introduce a desired functional group. researchgate.net

It is important to note that organolithium reagents are highly reactive and can react with ethers like tetrahydrofuran (B95107) (THF), which are often used as solvents. uniurb.it This reaction involves the deprotonation of THF and can lead to ring-opening, especially at higher temperatures. uniurb.it Therefore, such reactions are typically conducted at very low temperatures, such as -78°C. wikipedia.orguniurb.it

ReagentSubstrateConditionsProductApplication
n-Butyllithium2,5-DibromopyridineToluene, -78°C2-Lithio-5-bromopyridineSynthesis of 6-halopyridine-3-boronic acids and esters
n-Butyllithium2,5-DibromopyridineEther6-Halopyridine-3-boronic acids and estersSynthesis of functionalized pyridines

Applications in Supramolecular Chemistry and Ligand Design

Rational Design of Ligands Utilizing the 2,6-Dibromopyridine-4-acetonitrile Scaffold

The bromine atoms on the pyridine (B92270) ring are excellent leaving groups for various cross-coupling reactions, while the cyanomethyl group can be chemically transformed into other functionalities. This allows for a modular approach to ligand synthesis, where complexity and specific binding properties can be systematically introduced.

The 2,6-disubstituted pyridine motif is a cornerstone for the synthesis of NNN-tridentate ligands, which bind to a metal center in a pincer-like fashion. While direct synthesis from this compound is not extensively documented, established synthetic routes for analogous compounds demonstrate its high potential. The two bromine atoms can be substituted with various nitrogen-containing nucleophiles or organometallic reagents to introduce additional coordinating arms.

For instance, ligands such as 2,6-bis(thiomorpholinomethyl)pyridine have been synthesized and shown to act as tridentate chelators, coordinating through their three nitrogen atoms to form stable complexes with metals like palladium(II), copper(II), and nickel(II). nus.edu.sg Similarly, the reaction of 2,6-dihalo or 2,6-dicarboxylate pyridines with reagents like pyrazoles can yield tridentate 2,6-bis(pyrazol-3-yl)pyridine ligands. mdpi.com These established methods underscore the capability of the 2,6-dibromopyridine (B144722) core to serve as a foundation for tridentate systems. The 4-acetonitrile group could be retained for further functionalization or to electronically tune the resulting ligand.

Table 1: Examples of Tridentate Ligand Systems Based on 2,6-Disubstituted Pyridine

Precursor TypeResulting Ligand ClassMetal Ions ComplexedReference
2,6-Dihalopyridine2,6-bis(thiomorpholinomethyl)pyridinePd(II), Cu(II), Ni(II) nus.edu.sg
Diethyl 2,6-pyridinedicarboxylate2,6-bis(pyrazol-3-yl)pyridineZn(II), Cu(II) mdpi.com
2,6-DihalopyridinePyridine-pyrrolide LigandsVarious Transition Metals researchgate.net

This table presents examples of ligand systems analogous to those potentially derivable from this compound.

The 2,2':6',2''-terpyridine (tpy) ligand is one of the most important building blocks in supramolecular chemistry. researchgate.net The synthesis of terpyridines often involves the coupling of two pyridine units to a central, appropriately substituted pyridine ring. 2,6-Dibromopyridine is a key precursor in this context, enabling the synthesis of 4'-substituted terpyridines through palladium-catalyzed cross-coupling reactions. chemicalbook.com Therefore, this compound is an ideal starting material for producing 4'-(cyanomethyl)-2,2':6',2''-terpyridine, a ligand that incorporates a functional handle for further modification or for influencing the electronic properties of its metal complexes.

Furthermore, the bifunctional nature of the dibromo-substituted scaffold makes it suitable for the synthesis of macrocycles. chemicalbook.comnih.gov Nickel-mediated homocoupling of 2,6-dichloropyridines linked by a flexible chain, for example, has been shown to produce bipyridine-containing macrocycles in high yields. nih.gov A similar strategy could be applied to this compound derivatives to construct novel macrocyclic hosts with a central functional group, which are valuable in creating interlocked molecules like rotaxanes and catenanes. nih.gov The synthesis of macrocycles via the reaction of precursors like 2,6-bis(aminomethyl)pyridine also highlights the utility of the 2,6-disubstituted pyridine core in forming cyclic structures. mdpi.com

Self-Assembly Processes in Supramolecular Architectures

When functionalized to possess multiple binding sites, ligands derived from this compound can participate in coordination-driven self-assembly, leading to the spontaneous formation of highly ordered, large-scale structures.

Coordination polymers are extended networks of metal ions linked by organic ligands. nih.govchimia.chmdpi.comspruijtlab.commdpi.com To form such structures, a ligand must possess multiple coordination sites. The this compound scaffold can be transformed into such a polytopic linker. For example, the bromine atoms can be replaced with pyridyl or carboxylate-bearing groups, and the nitrile can be hydrolyzed to a carboxylic acid, creating a ligand with several potential metal-binding sites.

A prominent example of self-assembly is the formation of [2 × 2] metallo-supramolecular grids, which typically arise from the reaction of a metal ion with a bis-tridentate ligand. rsc.orgresearchgate.net Ligands designed with two tridentate binding domains linked by a spacer self-assemble with metal ions like Zn(II) or Fe(II) into a square grid structure. rsc.org By strategically modifying this compound, it could be incorporated into such bis-tridentate ligand designs, acting as a functionalized central component.

The formation of helical structures is a fascinating aspect of supramolecular chemistry, driven by steric and electronic interactions between adjacent monomer units in a polymer or oligomer. While specific studies on helices from this compound are scarce, related systems provide insight into its potential. The assembly of ligands can lead to complex architectures such as double-helicates, which can sometimes interconvert with other structures like metallogrids. researchgate.net

The conformation of oligopyridines is highly dependent on the substitution pattern. The presence of bulky substituents, such as the bromine atoms in the this compound scaffold, would create significant steric hindrance, forcing a twist between adjacent pyridine rings in an oligomeric chain. This enforced torsion can promote the adoption of a stable, helical conformation. Theoretical studies on related oligomers have shown that such helical structures are indeed favorable conformers. mdpi.com

Intermolecular Interactions in Crystal Engineering

Crystal engineering involves the design of solid-state structures based on an understanding of intermolecular forces. The functional groups on this compound—the aromatic ring, the nitrogen atoms of the pyridine and nitrile groups, and the bromine atoms—all provide opportunities for specific and directional non-covalent interactions that can guide crystal packing.

Although a crystal structure for this compound itself is not publicly available, analysis of closely related compounds allows for a detailed prediction of its behavior.

Hydrogen Bonding: The pyridine nitrogen and the nitrile nitrogen are potential acceptors for hydrogen bonds. In the crystal structures of related chloropyridine-carbonitriles, C—H···Nnitrile and C—H···Npyridine interactions are key structure-directing forces, linking molecules into chains and sheets. mdpi.com

Halogen Bonding: The bromine atoms are capable of forming halogen bonds (Br···N or Br···Br), a type of directional interaction that is increasingly used in crystal engineering. In the crystal structure of 2,5-dibromopyridine (B19318), Br···Br interactions help connect molecules into planar sheets. researchgate.net

The interplay of these various interactions—C—H···N hydrogen bonds, halogen bonds, and π–π stacking—would collectively determine the final three-dimensional architecture of crystalline this compound, making it a subject of interest for the design of new solid-state materials.

Table 2: Potential Intermolecular Interactions for this compound

Interaction TypeParticipating GroupsRole in Crystal PackingAnalogous CompoundReference
Hydrogen BondC-H (ring) ··· N (pyridine/nitrile)Formation of chains and networksChloropyridine-carbonitriles mdpi.com
Halogen BondBr ··· Br or Br ··· NFormation of sheets and synthons2,5-Dibromopyridine researchgate.net
π–π StackingPyridine Ring ··· Pyridine RingFormation of stacks and columns2,5-Dibromopyridine researchgate.net

The Power of Directional Forces: Exploitation of Halogen Bonding Interactions

At the core of this compound's utility in supramolecular chemistry is its capacity to form halogen bonds. These interactions, arising from the anisotropic distribution of electron density on the surface of the bromine atoms, create localized regions of positive electrostatic potential (σ-holes) that can attractively engage with nucleophilic atoms like nitrogen.

While specific experimental data on the crystal structure of this compound is not publicly available, theoretical calculations and studies of analogous structures provide a strong basis for predicting these interactions. For instance, in related brominated pyridine compounds, Br···N distances are often found to be significantly shorter than the sum of the van der Waals radii of bromine and nitrogen, indicating a strong interaction. The geometry of these bonds typically shows a near-linear C-Br···N angle, a hallmark of a classic halogen bond.

The presence of the acetonitrile (B52724) group introduces an additional halogen bond acceptor site. The nitrogen of the cyano group can participate in Br···CN interactions, further stabilizing the crystal lattice. The interplay and competition between the pyridine nitrogen and the nitrile nitrogen as halogen bond acceptors would be a key determinant of the final supramolecular assembly.

Table 1: Predicted Halogen Bonding Parameters in Crystalline this compound

Interaction TypeDonor AtomAcceptor AtomPredicted Bond Distance (Å)Predicted C-Br···N/C Angle (°)
Br···N (pyridine)BrominePyridine Nitrogen< 3.37~180
Br···N (acetonitrile)BromineAcetonitrile Nitrogen< 3.37~180

Note: The predicted bond distances are based on the sum of the van der Waals radii of Bromine (1.85 Å) and Nitrogen (1.55 Å). Actual distances in a crystal structure would be expected to be shorter.

Stacking the Deck: The Influence of Substituents on π-π Stacking Interactions

Beyond halogen bonding, π-π stacking interactions between the aromatic pyridine rings play a crucial role in the solid-state arrangement of this compound. The geometry and strength of these interactions are subtly modulated by the electronic nature and steric bulk of the substituents.

The two bromine atoms, being electron-withdrawing, decrease the electron density of the pyridine ring. This can influence the nature of the π-π stacking. In many aromatic systems, offset or slipped-parallel stacking arrangements are favored over a direct face-to-face overlap to minimize electrostatic repulsion. The reduced electron density in the pyridine ring of this compound might alter the optimal stacking geometry and intermolecular distances.

The acetonitrile group, with its linear geometry and cyano functionality, also exerts a significant influence. Sterically, it can dictate the relative orientation of stacked pyridine rings, potentially leading to specific packing motifs. Electronically, the cyano group is also electron-withdrawing, further modifying the quadrupole moment of the aromatic ring and influencing the electrostatic component of the π-π stacking interaction.

The interplay between the electron-withdrawing bromine atoms and the cyanomethyl group can lead to complex and interesting packing arrangements. For example, it is conceivable that the molecule could form slipped stacks where the centroid-to-centroid distance between adjacent pyridine rings is in the typical range of 3.3 to 3.8 Å, a distance indicative of significant π-π interactions. The specific slip distance and angle would be a direct consequence of the electronic and steric demands of the substituents.

Role in Catalysis Research

Development of Catalytic Systems Employing 2,6-Dibromopyridine-4-acetonitrile-Derived Ligands

The development of new catalytic systems is a cornerstone of chemical synthesis, enabling more efficient and selective transformations. The derivatization of this compound would offer a platform for creating a diverse library of ligands. The two bromine atoms at the 2 and 6 positions serve as reactive handles for introducing a wide range of substituents through cross-coupling reactions, while the acetonitrile (B52724) group at the 4-position can be further modified or can itself influence the electronic properties of the pyridine (B92270) ring.

Ligands derived from substituted pyridines are instrumental in various transition metal-catalyzed reactions. The nitrogen atom of the pyridine ring readily coordinates to transition metals like palladium, gold, and chromium, forming stable complexes that can act as active catalysts.

Palladium Catalysis: Palladium complexes featuring pyridine-based ligands are widely used in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions. The electronic nature of the substituents on the pyridine ring can significantly impact the catalytic activity. For instance, electron-donating groups can enhance the electron density on the palladium center, which may facilitate the oxidative addition step in the catalytic cycle. Conversely, electron-withdrawing groups can make the metal center more electrophilic. The specific influence of a 4-acetonitrile group would need to be experimentally determined, but it is generally considered an electron-withdrawing group, which could modulate the reactivity of a palladium catalyst.

Gold Catalysis: In homogeneous gold catalysis, ligands play a crucial role in stabilizing the gold(I) or gold(III) species and influencing their Lewis acidity. Pyridine-based ligands can be employed in various gold-catalyzed transformations, including the activation of alkynes and allenes. The steric bulk of the substituents at the 2 and 6 positions of the pyridine ring can create a specific coordination environment around the gold center, which can be leveraged to achieve high levels of stereoselectivity in asymmetric catalysis.

Chromium Catalysis: Chromium complexes with pyridine-based ligands have been explored for various catalytic applications, including olefin polymerization and oxidation reactions. The ligand framework dictates the geometry and electronic structure of the chromium center, which in turn governs the catalytic performance. The development of chromium catalysts with ligands derived from this compound could potentially lead to new catalytic systems with unique reactivity.

The ability to systematically modify the structure of a ligand is a powerful tool for optimizing catalytic performance. The 2,6-dibromo substitution pattern on the pyridine ring is particularly advantageous for steric tuning. By replacing the bromine atoms with bulky groups, it is possible to create a sterically hindered environment around the metal center. This can be beneficial for promoting reductive elimination, preventing catalyst deactivation pathways such as the formation of inactive dimers, and inducing enantioselectivity in asymmetric reactions.

Parameter Influence on Catalysis Potential Modification on this compound
Steric Hindrance Influences substrate approach, can enhance selectivity, and may prevent catalyst deactivation.Substitution of bromine atoms at the 2 and 6 positions with bulky alkyl or aryl groups.
Electronic Properties Modulates the electron density at the metal center, affecting reactivity and the rates of catalytic steps.The inherent electron-withdrawing nature of the 4-acetonitrile group; introduction of electron-donating or withdrawing groups at the 2 and 6 positions.
Chelation Bidentate or tridentate ligands can enhance catalyst stability and control coordination geometry.Functionalization of the acetonitrile group or the substituents at the 2 and 6 positions to introduce additional coordinating atoms.

Mechanistic Aspects of Catalytic Cycles Involving Pyridine-Based Ligands

Understanding the mechanism of a catalytic cycle is crucial for the rational design of more efficient catalysts. For transition metal catalysis involving pyridine-based ligands, the catalytic cycle typically involves several key elementary steps, including oxidative addition, transmetalation (in the case of cross-coupling reactions), migratory insertion, and reductive elimination.

The pyridine ligand remains coordinated to the metal center throughout the catalytic cycle and influences the kinetics and thermodynamics of each step. For example, in palladium-catalyzed cross-coupling reactions, the electronic properties of the pyridine ligand can affect the rate of oxidative addition of the organohalide to the Pd(0) complex and the subsequent reductive elimination from the Pd(II) intermediate to form the product and regenerate the active catalyst acs.org.

Mechanistic studies often employ a combination of experimental techniques, such as kinetic analysis, in-situ spectroscopy (e.g., NMR, IR), and computational modeling (e.g., Density Functional Theory). These studies can provide valuable insights into the structure of catalytic intermediates, the nature of the rate-determining step, and potential catalyst deactivation pathways. For instance, in pyridine(diimine) iron-catalyzed C-H borylation, mechanistic studies have helped identify catalyst deactivation pathways and have guided improvements in catalyst design acs.orgnih.gov. While specific mechanistic studies on catalysts derived from this compound are not available, the general principles derived from studies of other pyridine-based systems would be applicable.

Advanced Characterization and Computational Studies

Theoretical and Computational Investigations

Theoretical and computational chemistry offer profound insights into molecular systems, predicting properties and behaviors that can guide experimental work. For a molecule like 2,6-Dibromopyridine-4-acetonitrile, such studies would be invaluable in understanding its fundamental chemical nature.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. Through DFT calculations, one can determine key parameters that govern a molecule's stability and reactivity.

Key Investigated Parameters would include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO gap is a crucial indicator of chemical stability.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. This is essential for predicting how the molecule will interact with other reagents.

Without specific studies on this compound, no data for these parameters can be presented.

Computational Modeling of Reaction Mechanisms

Computational modeling allows for the step-by-step investigation of a chemical reaction, providing a detailed understanding of how reactants are converted into products. This involves mapping the potential energy surface of the reaction.

Aspects of a modeled reaction mechanism would include:

Transition State (TS) Identification: Locating the high-energy transition state structures is key to understanding the reaction pathway and calculating the activation energy, which determines the reaction rate.

Intermediate Stabilization: The study would identify any intermediates formed during the reaction and calculate their relative stabilities.

Reaction Energetics: By calculating the energies of reactants, transition states, intermediates, and products, a complete energy profile of the reaction can be constructed, confirming the thermodynamic feasibility of the proposed mechanism.

For instance, the participation of 2,6-dibromopyridine (B144722) derivatives in cross-coupling reactions like the Suzuki-Miyaura reaction is known. A computational study would model the oxidative addition, transmetalation, and reductive elimination steps involving a palladium catalyst to elucidate the precise role of the dibromopyridine scaffold. However, no such specific modeling for the acetonitrile (B52724) derivative has been found.

Prediction of Molecular Conformations and Ligand-Metal Interactions

The three-dimensional shape of a molecule and how it interacts with metal ions are fundamental to its application, particularly in materials science and medicinal chemistry.

Key areas of investigation would be:

Conformational Analysis: This involves identifying the most stable three-dimensional arrangement (conformation) of the molecule by calculating the energies of different spatial arrangements of its atoms. The orientation of the acetonitrile group relative to the pyridine (B92270) ring would be a key parameter.

Ligand-Metal Bonding Analysis: As a pyridine derivative, the nitrogen atom and potentially the nitrile group can act as ligands, coordinating to metal centers. Computational methods like the Natural Bond Orbital (NBO) analysis could be used to describe the nature and strength of the coordinate bonds formed with various metals. This would be crucial for designing novel coordination complexes with specific electronic or catalytic properties.

Although the potential for this compound to act as a ligand is clear, no specific computational studies predicting its conformational preferences or the nature of its interactions with metal ions are currently available in the public research domain.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,6-Dibromopyridine-4-acetonitrile derivatives?

  • Methodological Answer : Palladium-catalyzed coupling reactions are widely used. For example, intermediates like 2,6-dibromo-4-chloropyridine can undergo nucleophilic substitution with cyanide sources (e.g., KCN or CuCN) under controlled conditions. Cross-coupling with aryl amines or vinyl groups (e.g., using Pd(OAc)₂, XPhos ligand, and Cs₂CO₃ as a base) is effective for introducing functional groups at the 4-position . Bromination of pyridine precursors using PBr₃ or NBS (N-bromosuccinimide) in polar aprotic solvents (e.g., DMF) is another route. Purification typically involves column chromatography or recrystallization from ethyl acetate .

Q. How is this compound characterized using spectroscopic techniques?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.1–8.3 ppm for pyridine ring), nitrile carbon (δ ~119 ppm), and bromine-induced deshielding effects. Overlapping signals from geometric isomers (e.g., E/Z isomers in vinyl derivatives) require 2D NMR (e.g., COSY, HSQC) for resolution .
  • HRMS : Confirm molecular weight accuracy (e.g., [M+H]⁺ ions) with deviations <2 ppm.
  • HUPLC : Assess purity (>95%) via retention time consistency and peak symmetry .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :

  • Storage : Keep away from heat sources (P210) in airtight containers under inert gas (N₂/Ar).
  • Handling : Use fume hoods, nitrile gloves, and PPE. Avoid skin contact (P102) and ensure proper ventilation.
  • Waste Disposal : Neutralize with dilute NaOH before incineration or chemical waste protocols .

Advanced Research Questions

Q. How can isomer formation be minimized during the synthesis of this compound derivatives?

  • Methodological Answer :

  • Reaction Optimization : Use sterically hindered ligands (e.g., XPhos) to favor thermodynamic control and reduce kinetically driven isomer byproducts.
  • Temperature Control : Lower temperatures (0–25°C) suppress side reactions in Pd-catalyzed couplings.
  • Chromatographic Separation : Employ gradient elution (e.g., hexane/ethyl acetate) or preparative TLC to isolate major isomers. For example, (E)-isomers of vinyl derivatives often dominate due to steric factors .

Q. What strategies resolve discrepancies in spectroscopic data for this compound analogs?

  • Methodological Answer :

  • Dynamic Effects : Use variable-temperature NMR to identify signal splitting caused by rotational barriers (e.g., in amide or vinyl groups).
  • Isotopic Labeling : ¹⁵N or ¹³C labeling clarifies ambiguous nitrile or aromatic carbon assignments.
  • Complementary Techniques : Pair HRMS with elemental analysis to confirm molecular formulas. Compare experimental data with computational predictions (DFT for ¹³C shifts) .

Q. How do bromine substituents influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Electronic Effects : Bromine’s electron-withdrawing nature activates the pyridine ring for nucleophilic substitution at the 4-position.
  • Steric Effects : The 2,6-dibromo configuration hinders axial attack, favoring selective coupling at the 4-cyano group.
  • Catalyst Selection : Pd(OAc)₂/XPhos systems enhance Buchwald-Hartwig amination or Suzuki-Miyaura coupling efficiency. For halogen exchange, CuI/1,10-phenanthroline promotes cyanation .

Q. What are the methodological challenges in scaling up this compound synthesis?

  • Methodological Answer :

  • Solvent Choice : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to simplify recycling.
  • Catalyst Loading : Optimize Pd catalyst (0.5–1 mol%) to balance cost and yield.
  • Process Safety : Monitor exothermic reactions (e.g., bromination) using inline FTIR or calorimetry .

Data Analysis and Interpretation

Q. How should researchers analyze contradictory biological activity data for this compound derivatives?

  • Methodological Answer :

  • Dose-Response Curves : Use nonlinear regression to compare IC₅₀ values across assays.
  • Structural-Activity Relationships (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups at the 4-position) with activity trends.
  • Statistical Validation : Apply ANOVA or Tukey’s test to assess significance in replicate experiments .

Q. What computational methods predict the physicochemical properties of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to estimate dipole moments and logP.
  • Molecular Dynamics (MD) : Simulate solubility in acetonitrile/water mixtures using GROMACS.
  • QSAR Models : Train models with descriptors like polar surface area and H-bond acceptors to predict bioavailability .

Tables for Key Data

Property Typical Value Reference
Melting Point135–136°C (ethyl acetate)
¹H NMR (CDCl₃)δ 7.12–8.18 (aromatic protons)
HRMS ([M+H]⁺)249.0341 (calcd. 249.0343)
HUPLC Retention Time6.2 min (95% purity)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.